N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . This structure is a key component in many biologically active compounds and has diverse applications in medicinal chemistry .
Synthesis Analysis
Benzo[b]thiophene derivatives can be synthesized using various methods. One common method involves coupling reactions and electrophilic cyclization reactions . Another strategy involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be quite complex, depending on the specific substituents attached to the ring. The structure enables diverse applications, ranging from drug discovery to organic synthesis.Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in aryne reactions with alkynyl sulfides, leading to the formation of new benzothiophene scaffolds .Physical and Chemical Properties Analysis
Benzo[b]thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anticancer Properties : A study explored the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells, particularly laryngeal cancer cells. These compounds were found to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells (Haridevamuthu et al., 2023).
Selective Oxidizing Agent : N-Hydroxy-o-benzenedisulfonimide, a compound with structural similarity, has been identified as a useful selective oxidizing agent, contrary to previous beliefs. This compound has been used in various oxidation reactions, including the oxidation of aldehydes to acids and thiols to disulfides (Barbero et al., 1996).
Synthesis of Oxalamides : A novel method for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This provides a new formula for the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reaction : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, particularly with inferior reactive (hetero)aryl chlorides. This shows the utility of oxalamide in facilitating complex chemical reactions (De et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions in the field of benzo[b]thiophene derivatives are vast. They include the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The goal is to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-11(16)12(17)14-5-9(15)8-6-18-10-4-2-1-3-7(8)10/h1-4,6,9,15H,5H2,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDGLVXSGHORKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.